molecular formula C14H26N2O4 B4036037 methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate

methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate

Cat. No.: B4036037
M. Wt: 286.37 g/mol
InChI Key: BAMOLHXSXMKLAA-UHFFFAOYSA-N
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Description

Methyl (3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.18925731 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cleavage of Methoxycarbonyl Derivatives

The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives has been described, highlighting the conversion of methyl carbamate to the corresponding free amine. This process involves the cleavage of methoxycarbonyl moiety with MeSiCl(3) and triethylamine in dry THF, yielding the free amine with high efficiency. This methodology provides a selective approach for the cleavage of methyl carbamates in the presence of sensitive functional groups, offering a versatile tool for the synthesis of N-deprotected carbohydrates (Yeung et al., 2000).

Methoxycarbonylation of Amines

Another study demonstrated the methoxycarbonylation of a variety of amines into the corresponding methyl carbamates using (trimethylsilyl)diazomethane under CO2 bubbling. This reaction operates at room temperature and employs a benzene–MeOH solvent mixture, which minimizes the formation of undesirable bicarbonate. The process underscores a novel and efficient method for synthesizing methyl carbamates from amines (Ito & Ushitora, 2006).

Neuroprotective Drug Potential

Research on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) explores its development as a potential neuroprotective drug. MMMHC, labeled with C-11, shows significant brain penetration and accumulation in cortical areas in PET studies, suggesting its potential application in neurological disorders (Yu et al., 2003).

Intramolecular Aminocarbonylation

A study on Pd(II)-catalyzed intramolecular aminocarbonylation of olefins bearing nitrogen nucleophiles offers insights into the synthesis of oxazolidinones and other cyclic compounds. This research highlights the versatility of carbamates in organic synthesis, enabling the selective formation of complex molecules under mild conditions (Harayama et al., 1997).

Structural Analysis of Carbamates

Investigations into the structure of N-methoxycarbonylamino derivatives offer detailed insights into the molecular configuration of these compounds. Crystallographic studies have elucidated the conformational properties and intermolecular interactions of carbamates, contributing to our understanding of their chemical behavior and reactivity (Boubekeur et al., 1991).

Properties

IUPAC Name

methyl N-[3-[(methoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2)6-10(16-12(18)20-5)7-14(3,8-13)9-15-11(17)19-4/h10H,6-9H2,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMOLHXSXMKLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)OC)NC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The thus-prepared crude reaction solution was analyzed by gas chromatography and it was confirmed that a urethane compound corresponding to IPDA, that is, 3-methoxycarbonylaminomethyl-3,5,5-trimethyl-1-methoxycarbonylaminocyclohexane, was produced in a yield of 98.1% based on IPDA.
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Synthesis routes and methods II

Procedure details

After the completion of the feeding, the reaction mixture was aged at that temperature for 3 hours, neutralized with phosphoric acid and analyzed by gas chromatography. It was ascertained that a urethane compound corresponding to isophoronediamine, i.e., 3-methoxycarbonylaminomethyl-3,5,5-trimethyl-1-methoxycarbonylaminocyclohexane (abbreviated to "isophorone dicarbamate" or "IPDC") was obtained in a yield of 99% based on the isophorondiamine and in a yield of 99% based on the consumed dimethyl carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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